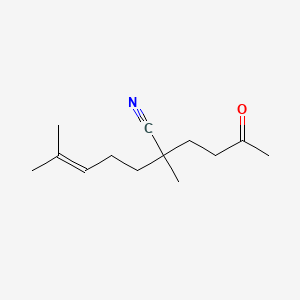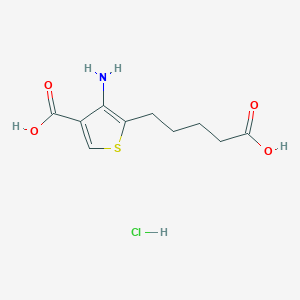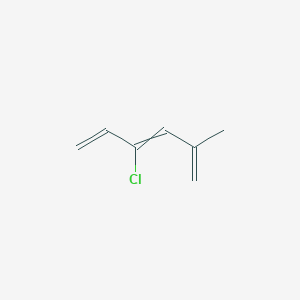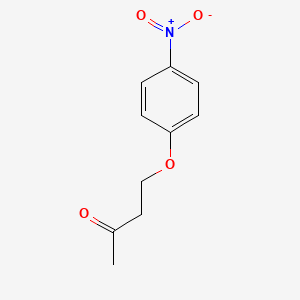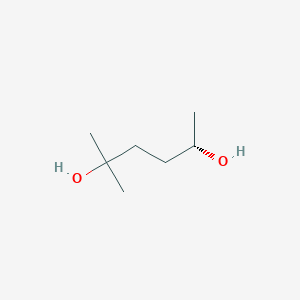
(5S)-2-Methylhexane-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-2-Methylhexane-2,5-diol is an organic compound with the molecular formula C7H16O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a chiral center at the fifth carbon atom. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-Methylhexane-2,5-diol can be achieved through several methods. One common approach involves the reduction of the corresponding diketone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding diketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-2-Methylhexane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Thionyl chloride (SOCl2) for halogenation or sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-methylhexane-2,5-dione or 2-methylhexanoic acid.
Reduction: Formation of 2-methylhexane.
Substitution: Formation of 2-methylhexane-2,5-dichloride or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5S)-2-Methylhexane-2,5-diol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving diols. It also serves as a substrate for investigating metabolic pathways involving hydroxylation and oxidation.
Medicine
In medicine, this compound is explored for its potential use in drug development, particularly in designing chiral drugs with specific biological activities. Its diol functionality allows for the formation of various derivatives with potential therapeutic properties.
Industry
Industrially, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
Wirkmechanismus
The mechanism of action of (5S)-2-Methylhexane-2,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The chiral center allows for selective interactions with chiral environments, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5R)-2-Methylhexane-2,5-diol: The enantiomer of (5S)-2-Methylhexane-2,5-diol with similar chemical properties but different biological activities.
2,5-Hexanediol: A diol with a similar structure but lacking the methyl group at the second carbon.
1,2-Hexanediol: A diol with hydroxyl groups at the first and second carbon atoms, differing in reactivity and applications.
Uniqueness
This compound is unique due to its chiral center and specific placement of hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in asymmetric synthesis and form chiral derivatives makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
57314-03-1 |
|---|---|
Molekularformel |
C7H16O2 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
(5S)-2-methylhexane-2,5-diol |
InChI |
InChI=1S/C7H16O2/c1-6(8)4-5-7(2,3)9/h6,8-9H,4-5H2,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
KZWQVDXGMOSSNY-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](CCC(C)(C)O)O |
Kanonische SMILES |
CC(CCC(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


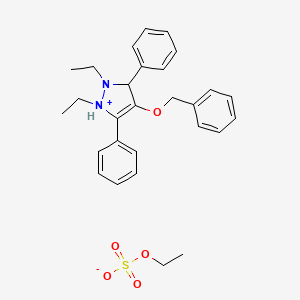

![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
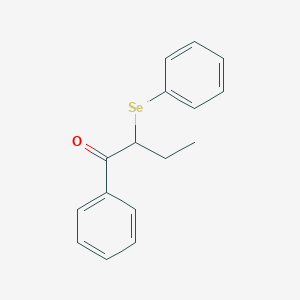


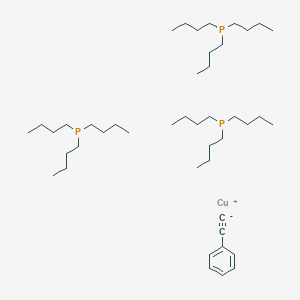

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
